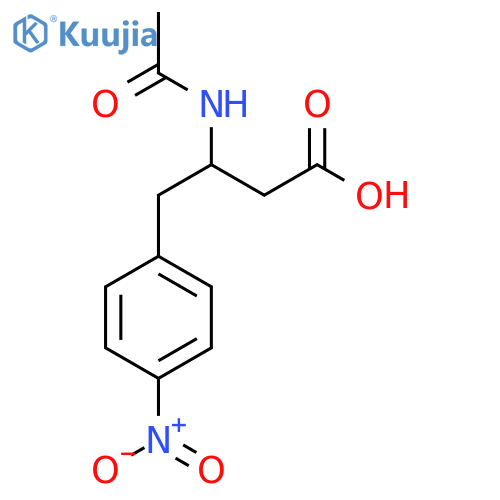

Cas no 2763929-07-1 (3-Acetamido-4-(4-nitrophenyl)butanoic acid)

2763929-07-1 structure

商品名:3-Acetamido-4-(4-nitrophenyl)butanoic acid

3-Acetamido-4-(4-nitrophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-37343112

- 3-acetamido-4-(4-nitrophenyl)butanoic acid

- 2763929-07-1

- 3-Acetamido-4-(4-nitrophenyl)butanoic acid

-

- インチ: 1S/C12H14N2O5/c1-8(15)13-10(7-12(16)17)6-9-2-4-11(5-3-9)14(18)19/h2-5,10H,6-7H2,1H3,(H,13,15)(H,16,17)

- InChIKey: DYHOVQMKIWUSIZ-UHFFFAOYSA-N

- ほほえんだ: OC(CC(CC1C=CC(=CC=1)[N+](=O)[O-])NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 266.09027155g/mol

- どういたいしつりょう: 266.09027155g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 112Ų

3-Acetamido-4-(4-nitrophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37343112-5.0g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 5.0g |

$3479.0 | 2025-03-18 | |

| Enamine | EN300-37343112-0.5g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 0.5g |

$1152.0 | 2025-03-18 | |

| Enamine | EN300-37343112-0.05g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 0.05g |

$1008.0 | 2025-03-18 | |

| Enamine | EN300-37343112-0.1g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 0.1g |

$1056.0 | 2025-03-18 | |

| Enamine | EN300-37343112-0.25g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 0.25g |

$1104.0 | 2025-03-18 | |

| Enamine | EN300-37343112-10.0g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 10.0g |

$5159.0 | 2025-03-18 | |

| Enamine | EN300-37343112-2.5g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 2.5g |

$2351.0 | 2025-03-18 | |

| Enamine | EN300-37343112-1.0g |

3-acetamido-4-(4-nitrophenyl)butanoic acid |

2763929-07-1 | 95.0% | 1.0g |

$1200.0 | 2025-03-18 |

3-Acetamido-4-(4-nitrophenyl)butanoic acid 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

2763929-07-1 (3-Acetamido-4-(4-nitrophenyl)butanoic acid) 関連製品

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 61549-49-3(9-Decenenitrile)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬